molecular formula C16H15F3N2O3 B4799441 (E)-4-(3-ETHOXY-4-HYDROXYPHENYL)-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-3-BUTEN-2-ONE

(E)-4-(3-ETHOXY-4-HYDROXYPHENYL)-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-3-BUTEN-2-ONE

Cat. No.: B4799441
M. Wt: 340.30 g/mol
InChI Key: MPUVMJCWWWINGI-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(3-Ethoxy-4-hydroxyphenyl)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-buten-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an ethoxy-hydroxyphenyl group with a trifluoromethyl-pyrazolyl group, connected through a butenone linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-ethoxy-4-hydroxyphenyl)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-buten-2-one typically involves multi-step organic reactions. One common approach is the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 3-(trifluoromethyl)-1H-pyrazole-1-carbaldehyde in the presence of a base, followed by a dehydration step to form the butenone linkage. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation and dehydration processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-ethoxy-4-hydroxyphenyl)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-buten-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(3-ethoxy-4-oxophenyl)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-buten-2-one, while reduction of the butenone linkage can produce 4-(3-ethoxy-4-hydroxyphenyl)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-butan-2-ol .

Scientific Research Applications

(E)-4-(3-ethoxy-4-hydroxyphenyl)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-buten-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-4-(3-ethoxy-4-hydroxyphenyl)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-buten-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, its trifluoromethyl group can enhance its binding affinity to target proteins, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(3-ethoxy-4-hydroxyphenyl)-3-buten-2-one: Lacks the trifluoromethyl-pyrazolyl group, resulting in different chemical and biological properties.

    3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-buten-2-one:

Uniqueness

(E)-4-(3-ethoxy-4-hydroxyphenyl)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-buten-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-4-(3-ethoxy-4-hydroxyphenyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c1-3-24-14-9-11(4-5-13(14)23)8-12(10(2)22)21-7-6-15(20-21)16(17,18)19/h4-9,23H,3H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUVMJCWWWINGI-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C(=O)C)N2C=CC(=N2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C(=O)C)/N2C=CC(=N2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(3-ETHOXY-4-HYDROXYPHENYL)-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-3-BUTEN-2-ONE
Reactant of Route 2
Reactant of Route 2
(E)-4-(3-ETHOXY-4-HYDROXYPHENYL)-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-3-BUTEN-2-ONE
Reactant of Route 3
(E)-4-(3-ETHOXY-4-HYDROXYPHENYL)-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-3-BUTEN-2-ONE
Reactant of Route 4
(E)-4-(3-ETHOXY-4-HYDROXYPHENYL)-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-3-BUTEN-2-ONE
Reactant of Route 5
(E)-4-(3-ETHOXY-4-HYDROXYPHENYL)-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-3-BUTEN-2-ONE
Reactant of Route 6
Reactant of Route 6
(E)-4-(3-ETHOXY-4-HYDROXYPHENYL)-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-3-BUTEN-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.